3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound with the molecular formula C19H22O4. It is known for its unique bicyclic structure, which includes a dioxobicycloheptane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 3,5-dimethylphenol with 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
Scientific Research Applications
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical properties .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-11-8-12(2)10-13(9-11)23-16(22)19-7-6-18(5,17(19,3)4)14(20)15(19)21/h8-10H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLTMORMHZORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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